molecular formula C8H12O2 B14652542 7,8-Dioxabicyclo[4.2.2]dec-9-ene CAS No. 52148-56-8

7,8-Dioxabicyclo[4.2.2]dec-9-ene

Cat. No.: B14652542
CAS No.: 52148-56-8
M. Wt: 140.18 g/mol
InChI Key: MNEHGPASSFGNGC-UHFFFAOYSA-N
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Description

7,8-Dioxabicyclo[4.2.2]dec-9-ene: is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.1797 g/mol It features a bicyclic structure with two oxygen atoms forming an epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dioxabicyclo[4.2.2]dec-9-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the epoxidation of a diene precursor using peracids or other oxidizing agents. The reaction conditions often include:

    Temperature: Moderate temperatures (0-25°C) to control the reaction rate.

    Solvent: Non-polar solvents like dichloromethane or chloroform.

    Catalysts: Acidic or basic catalysts to facilitate the epoxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7,8-Dioxabicyclo[4.2.2]dec-9-ene undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the epoxide ring, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Peracids, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products Formed

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Epoxides: Formed through nucleophilic substitution.

Scientific Research Applications

7,8-Dioxabicyclo[4.2.2]dec-9-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,8-Dioxabicyclo[4.2.2]dec-9-ene involves its interaction with various molecular targets. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules. This interaction can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dioxabicyclo[4.2.2]decane: Lacks the double bond present in 7,8-Dioxabicyclo[4.2.2]dec-9-ene.

    7,8-Dioxabicyclo[3.2.2]nonane: Has a different ring structure with fewer carbon atoms.

Uniqueness

7,8-Dioxabicyclo[422]dec-9-ene is unique due to its specific bicyclic structure and the presence of an epoxide ring

Properties

CAS No.

52148-56-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

7,8-dioxabicyclo[4.2.2]dec-9-ene

InChI

InChI=1S/C8H12O2/c1-2-4-8-6-5-7(3-1)9-10-8/h5-8H,1-4H2

InChI Key

MNEHGPASSFGNGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C=CC(C1)OO2

Origin of Product

United States

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